4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide
Overview
Description
4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of a cyanomethylsulfanyl group and an isopropyl-substituted benzamide moiety further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone coreThe final step involves the acylation of the quinazolinone intermediate with isopropyl-substituted benzoyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to modulate specific molecular pathways makes it a promising candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The cyanomethylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the benzamide moiety can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
4-oxo-3,4-dihydroquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyanomethylsulfanyl-substituted compounds: These molecules possess the cyanomethylsulfanyl group and can undergo similar chemical reactions.
Isopropyl-substituted benzamides: These compounds feature the isopropyl-substituted benzamide moiety and have comparable binding properties.
Uniqueness: The combination of the quinazolinone core, cyanomethylsulfanyl group, and isopropyl-substituted benzamide moiety in 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide provides a unique chemical scaffold.
Properties
IUPAC Name |
4-[[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14(2)23-19(26)16-9-7-15(8-10-16)13-25-20(27)17-5-3-4-6-18(17)24-21(25)28-12-11-22/h3-10,14H,12-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOAUDFJASKFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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